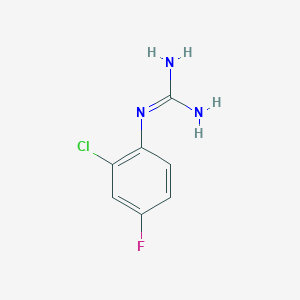

1-(2-Chloro-4-fluorophenyl)guanidine

Description

BenchChem offers high-quality 1-(2-Chloro-4-fluorophenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-fluorophenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFSGJBVAQEZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloro-4-fluorophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloro-4-fluorophenyl)guanidine, a substituted arylguanidine of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines the underlying reaction mechanism, and presents a multi-technique approach for the thorough characterization of the target compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel guanidine-containing molecules and for professionals in the pharmaceutical industry.

Introduction: The Significance of Arylguanidines

The guanidinium group is a highly basic and polar functional group that is protonated at physiological pH, allowing it to participate in a variety of biological interactions. Arylguanidines, in particular, are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The presence of the guanidine moiety often imparts the ability to interact with biological targets such as enzymes, receptors, and ion channels. The specific substitution pattern on the aromatic ring plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.

1-(2-Chloro-4-fluorophenyl)guanidine is a halogenated arylguanidine. The incorporation of chlorine and fluorine atoms into the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This makes it an attractive scaffold for the development of new therapeutic agents. This guide provides a detailed methodology for the preparation and characterization of this promising compound.

Synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine

The synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine is most effectively achieved through the guanylation of 2-chloro-4-fluoroaniline with cyanamide in the presence of an acid catalyst. This method is a common and straightforward approach for the preparation of N-arylguanidines.[1][2]

Reaction Scheme

2-Chloro-4-fluoroaniline + Cyanamide ---(Hydrochloric Acid)--> 1-(2-Chloro-4-fluorophenyl)guanidine hydrochloride

Causality Behind Experimental Choices

-

Starting Material: 2-Chloro-4-fluoroaniline is a commercially available and relatively inexpensive starting material.[3] Its amino group is sufficiently nucleophilic to attack the electrophilic carbon of cyanamide.

-

Guanylating Agent: Cyanamide is a simple and effective reagent for introducing the guanidinyl group.[1]

-

Catalyst: The reaction is typically acid-catalyzed. The use of hydrochloric acid not only protonates the cyanamide, making it more electrophilic, but also results in the formation of the hydrochloride salt of the product, which often aids in its precipitation and purification.

-

Solvent: A polar solvent such as water or a lower alcohol is suitable for this reaction as it can dissolve the starting materials and the acid catalyst.

-

Temperature: The reaction is generally carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing conditions are common for this type of transformation.

Detailed Step-by-Step Experimental Protocol

Materials:

-

2-Chloro-4-fluoroaniline (1.0 eq)

-

Cyanamide (1.2 eq)

-

Concentrated Hydrochloric Acid (1.1 eq)

-

Deionized Water

-

Ethanol

-

Activated Carbon

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in deionized water.

-

Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred solution.

-

Addition of Cyanamide: To the resulting solution, add cyanamide (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote crystallization of the guanidine hydrochloride salt.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water. For colored impurities, treatment with activated carbon may be necessary.[4] Dry the purified 1-(2-Chloro-4-fluorophenyl)guanidine hydrochloride in a vacuum oven.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-(2-Chloro-4-fluorophenyl)guanidine.

Characterization of 1-(2-Chloro-4-fluorophenyl)guanidine

A comprehensive characterization of the synthesized 1-(2-Chloro-4-fluorophenyl)guanidine is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.[5]

Physical Properties

The product is expected to be a white to off-white crystalline solid. The melting point should be determined using a calibrated melting point apparatus.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. Both ¹H and ¹³C NMR spectra should be recorded.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the guanidinium group. The aromatic region will display a complex splitting pattern due to the presence of both chloro and fluoro substituents. The NH and NH₂ protons of the guanidinium group will likely appear as broad singlets, and their chemical shifts may be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents. The guanidinyl carbon (C=N) will appear at a characteristic downfield chemical shift.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the guanidinium group.

-

C=N stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the guanidinyl C=N double bond.

-

C-N stretching: Bands in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

C-Cl and C-F stretching: These will appear in the fingerprint region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum is expected to show the molecular ion peak [M+H]⁺. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.[6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of an ion-pairing agent or acid) can be employed. The purity is determined by the area percentage of the main peak in the chromatogram.

Summary of Expected Characterization Data

| Technique | Expected Results |

| Melting Point | Sharp melting point for a pure crystalline solid. |

| ¹H NMR | Signals for aromatic protons with characteristic splitting, broad singlets for NH/NH₂ protons. |

| ¹³C NMR | Resonances for all carbon atoms, with the guanidinyl carbon at a downfield chemical shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=N, and C-N functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a monochlorinated compound. |

| HPLC | A single major peak indicating high purity. |

Safety Considerations

-

2-Chloro-4-fluoroaniline: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Cyanamide: Cyanamide is toxic and should be handled with care.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.

-

The final product, 1-(2-Chloro-4-fluorophenyl)guanidine, should be handled with care, assuming it may have potential biological activity and toxicity.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1-(2-Chloro-4-fluorophenyl)guanidine. The described synthetic protocol is based on a well-established and reliable method for the preparation of arylguanidines. The comprehensive characterization plan, utilizing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and purity assessment of the final product. This guide is intended to empower researchers to confidently synthesize and characterize this and related guanidine-containing compounds for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

-

PubChem. (n.d.). CID 177812563 | C8H9ClFN3. Retrieved from [Link]

- Google Patents. (n.d.). US4542240A - Process for the production of guanidine hydrochloride.

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]

-

Teledyne ISCO. (2024, December 6). 6 new ideas for successful purification of natural products, including Chinese Traditional Medicines [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The mass spectra of the guanidines. (A) The MS² spectrum of... | Download Scientific Diagram. Retrieved from [Link]

- Royal Society of Chemistry. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Org. Biomol. Chem., 16(11), 1846-1850.

-

ResearchGate. (n.d.). Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. Retrieved from [Link]

- MDPI. (2022). Purification of Waste Water Containing Chlorhexidine Digluconate Using Nanoporous Carbons Obtained from Different Raw Materials.

- PubMed Central. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Sci Rep, 12, 15383.

- International Journal of Scientific and Research Publications. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Volume 4, Issue 8.

- PubMed Central. (2023).

-

SpectraBase. (n.d.). N-{2,2,2-Trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- PubMed. (2017). Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects. Molecules, 22(11), 2002.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

- PubMed. (2007). Separation and purification of tricin from an antioxidant product derived from bamboo leaves. J Agric Food Chem, 55(26), 10921-10926.

-

Sci-Hub. (n.d.). Characterization of the guanidine-hydrochloride-denatured state of iso-1-cytochrome c by infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR spectra of tetramethylguanidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

Sources

- 1. Guanidine synthesis by guanylation [organic-chemistry.org]

- 2. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(2-Chloro-4-fluorophenyl)guanidine [synhet.com]

- 6. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"physicochemical properties of 1-(2-Chloro-4-fluorophenyl)guanidine"

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-fluorophenyl)guanidine

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the guanidine moiety stands out as a "privileged scaffold" due to its versatile biological activities and its capacity for crucial molecular interactions.[1][2] Guanidine derivatives are integral to a wide array of therapeutic agents, demonstrating efficacy in anticancer, antimicrobial, and antiprotozoal applications.[1][3][4] The compound 1-(2-Chloro-4-fluorophenyl)guanidine, as a member of this significant chemical family, presents a compelling subject for investigation by medicinal chemists and drug development professionals. Its structure, featuring a halogenated phenyl ring, suggests a nuanced profile of chemical behavior that warrants detailed exploration.

This guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-Chloro-4-fluorophenyl)guanidine. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.[5][6] Properties such as solubility, ionization (pKa), and lipophilicity (logP) are pivotal in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its journey from a promising lead to a viable therapeutic candidate.[7][8][9] We will delve into the theoretical importance of these properties and provide robust, field-proven experimental protocols for their accurate determination.

Core Physicochemical Profile

A foundational understanding of a compound begins with its fundamental identifiers and physical constants. These data points serve as the initial inputs for computational models and the basis for experimental design.

| Property | Value | Source |

| IUPAC Name | 1-(2-Chloro-4-fluorophenyl)guanidine | [10] |

| CAS Number | 896720-31-3 | [11][12] |

| Molecular Formula | C₇H₇ClFN₃ | [11][12] |

| Molecular Weight | 187.60 g/mol | [11][12] |

| Storage | Room temperature, sealed in dry, dark place | [10][12] |

In-Depth Analysis of Key Physicochemical Parameters

The journey of a drug molecule through the body is governed by a complex interplay of its intrinsic properties with diverse biological environments. Here, we dissect the three most critical physicochemical parameters for 1-(2-Chloro-4-fluorophenyl)guanidine: aqueous solubility, acid dissociation constant (pKa), and lipophilicity (logP).

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[7] Insufficient solubility is a primary reason for the failure of promising drug candidates in preclinical development. For a guanidine derivative like 1-(2-Chloro-4-fluorophenyl)guanidine, which possesses a basic functional group, solubility is expected to be pH-dependent. The presence of halogen atoms (chloro- and fluoro-) can modulate solubility; while often increasing lipophilicity, they can also participate in specific interactions that influence the solvation process.

Trustworthiness through Protocol: The gold standard for determining equilibrium solubility is the Saturation Shake-Flask Method .[13][14] This method is trusted because it allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility under specific conditions (e.g., temperature, pH). The protocol's self-validating nature comes from ensuring that the measured concentration is stable over time, confirming that equilibrium has been achieved.[13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of 1-(2-Chloro-4-fluorophenyl)guanidine to a series of vials containing aqueous buffers of different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation.[13]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[15]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are carried over. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation of Equilibrium: To confirm that equilibrium was reached, the solid material can be re-suspended in fresh buffer and the process repeated for another 24 hours. If the measured concentration remains consistent with the previous measurement, equilibrium is confirmed.[13]

Caption: Workflow for the Shake-Flask Solubility Assay.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH. The guanidine group is a strong organic base, typically exhibiting a high pKa (guanidine itself has a pKa of ~13.6), meaning it will be predominantly protonated and positively charged at physiological pH.[16][17] This positive charge is critical for forming ionic interactions with biological targets like enzymes and receptors, which often have negatively charged residues (e.g., aspartate, glutamate). The electron-withdrawing effects of the chloro- and fluoro- substituents on the phenyl ring are expected to decrease the basicity (lower the pKa) of the guanidine group compared to unsubstituted phenylguanidine.[18][19] Accurately knowing the pKa is essential for understanding absorption, as the charge state significantly impacts membrane permeability.

Trustworthiness through Protocol: Potentiometric titration is a highly precise and reliable method for pKa determination.[20][21] It directly measures the change in pH of a solution as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve. The self-validating aspect of this protocol lies in the calibration of the pH meter with standard buffers and the clear, sigmoidal shape of the titration curve, which provides a direct thermodynamic measurement.[22]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Setup & Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[20]

-

Sample Preparation: Prepare a solution of 1-(2-Chloro-4-fluorophenyl)guanidine of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture). Purge the solution with nitrogen to remove dissolved CO₂.[20]

-

Titration: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl), as the compound is a base.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[23] This can be precisely determined from the first or second derivative of the curve.[24]

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP / logD)

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a paramount property in drug design.[7] It governs a molecule's ability to partition into non-polar environments, such as cell membranes, and is a key determinant of permeability, metabolic stability, and target binding.[6][9] The partition coefficient (logP) measures the lipophilicity of the neutral form of a molecule, while the distribution coefficient (logD) accounts for both neutral and ionized species at a specific pH. For a basic compound like 1-(2-Chloro-4-fluorophenyl)guanidine, logD at physiological pH (7.4) is more relevant than logP, as the compound will be mostly ionized. The chloro- and fluoro- groups significantly increase the lipophilicity of the phenyl ring.

Trustworthiness through Protocol: While the shake-flask method can be used, a more efficient and widely adopted technique for determining lipophilicity is by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[25][26] This method correlates the retention time of a compound on a non-polar (e.g., C18) column with the known logP values of a set of standard compounds. The protocol is self-validating through the use of a calibration curve generated from well-characterized standards, ensuring the system is performing correctly and that the determined logP is accurate relative to these standards.[27][28]

Experimental Protocol: logP Determination by RP-HPLC

-

System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) and an organic modifier like methanol or acetonitrile.[27]

-

Calibration: Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound. Inject each standard and record its retention time (t_R_).

-

Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (void volume).

-

Generation of Calibration Curve: Plot the known logP values of the standards against their calculated log k' values. Perform a linear regression to obtain the equation of the line. A high correlation coefficient (R² > 0.98) validates the system.

-

Sample Analysis: Inject the 1-(2-Chloro-4-fluorophenyl)guanidine solution and determine its retention time and calculate its log k' value.

-

logP Determination: Use the linear regression equation from the calibration curve to calculate the logP (or logD) of the test compound from its measured log k'.

Caption: Workflow for logP Determination via RP-HPLC.

Conclusion

The physicochemical properties of 1-(2-Chloro-4-fluorophenyl)guanidine—its solubility, pKa, and lipophilicity—form the fundamental basis for its potential as a therapeutic agent. A thorough and accurate characterization of these parameters, using validated experimental protocols as detailed in this guide, is an indispensable step in the drug development pipeline. This data empowers researchers to build predictive ADME models, rationalize structure-activity relationships, and make informed decisions to optimize lead compounds, ultimately bridging the gap between chemical structure and biological function.

References

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Gombar, V. K., & de Groot, M. J. (2025). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sciflection. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Khan, I., et al. (2013). Novel approaches to screening guanidine derivatives. PubMed.

- Pawar, S. V., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate.

- X-Mol. (2025). The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Khan, I., et al. (2013). Novel approaches to screening guanidine derivatives. Taylor & Francis Online.

- Tavares, E. B., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect.

- Ahmed, S. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Ali, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.

- Smith, D. (2025). Physical Properties in Drug Design. ResearchGate.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Bergstrom, C. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.

- Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.

- DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Bergström, C. A. S., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- De Smet, M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Sciencing. (2022, August 30). How To Calculate The PKA In Titration.

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- Liu, X., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

- MySkinRecipes. (n.d.). 1-(2-Chloro-4-Fluorophenyl)Guanidine.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Platts, J. A., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications.

- Griffiths, L., et al. (n.d.). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. NIH.

- SynHet. (n.d.). 1-(2-Chloro-4-fluorophenyl)guanidine.

- BLDpharm. (n.d.). 896720-31-3|1-(2-Chloro-4-fluorophenyl)guanidine.

- PerMM. (n.d.). Guanidine.

- Popat, K., et al. (n.d.). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry (RSC Publishing).

- Wikipedia. (n.d.). Guanidinium chloride.

Sources

- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. fiveable.me [fiveable.me]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 9. researchgate.net [researchgate.net]

- 10. 1-(2-Chloro-4-fluorophenyl)guanidine [synhet.com]

- 11. 1-(2-Chloro-4-Fluorophenyl)Guanidine [myskinrecipes.com]

- 12. 896720-31-3|1-(2-Chloro-4-fluorophenyl)guanidine|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. permm.phar.umich.edu [permm.phar.umich.edu]

- 17. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 18. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. sciencing.com [sciencing.com]

- 25. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 28. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-(2-Chloro-4-fluorophenyl)guanidine

A Note on the Scope of this Document: As of the latest literature surveys, specific experimental data elucidating the definitive mechanism of action for 1-(2-Chloro-4-fluorophenyl)guanidine is not publicly available. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established pharmacology of the guanidine and phenylguanidine chemical classes. The subsequent sections will explore potential mechanisms, drawing parallels from structurally related compounds and proposing a framework for future research.

Introduction to the Phenylguanidine Scaffold: A Privileged Structure in Medicinal Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and resonance-stabilized functional group.[1] When protonated under physiological conditions, the resulting guanidinium cation can engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological macromolecules. This inherent ability to interact with biological targets has rendered the guanidine moiety a "privileged scaffold" in drug discovery.[2]

The incorporation of a phenyl ring, as in 1-(2-Chloro-4-fluorophenyl)guanidine, introduces lipophilicity and the potential for aromatic interactions, further diversifying the possible pharmacological profiles. The chloro and fluoro substituents on the phenyl ring can significantly modulate the compound's electronic properties, pKa, and metabolic stability, thereby influencing its biological activity. Phenylguanidine derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities.[1][3][4]

Hypothesized Mechanism of Action I: Antimicrobial Activity via Membrane Disruption

A prominent and well-documented mechanism of action for many guanidinium-containing compounds is their ability to function as membrane-active antimicrobial agents.[1] This is particularly relevant for cationic molecules that can electrostatically interact with the negatively charged components of microbial cell membranes.

Causality of Membrane Interaction

The antimicrobial activity of guanidine compounds often stems from the presence of the protonated guanidine group.[1] A proposed mechanism, based on studies of isopropoxy benzene guanidine (IBG), involves the following steps:

-

Electrostatic Attraction: The positively charged guanidinium headgroup of 1-(2-Chloro-4-fluorophenyl)guanidine is hypothesized to initially bind to the negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which are abundant in bacterial cytoplasmic membranes.[1]

-

Hydrophobic Insertion: The lipophilic 2-chloro-4-fluorophenyl tail could then insert into the hydrophobic core of the lipid bilayer.

-

Membrane Permeabilization: This disruption of the membrane architecture leads to increased permeability, dissipation of the proton motive force (PMF), and leakage of essential intracellular components, ultimately resulting in bacterial cell death.[1]

Proposed Experimental Workflow: Assessing Membrane Integrity

To investigate the membrane-disrupting potential of 1-(2-Chloro-4-fluorophenyl)guanidine, a series of well-established assays can be employed.

Experimental Protocol: Membrane Permeabilization Assay using SYTOX Green

-

Bacterial Culture Preparation: Grow a mid-logarithmic phase culture of a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

-

Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.5).

-

Assay Setup: In a 96-well black, clear-bottom plate, add 5 µM of SYTOX Green nucleic acid stain to each well containing the bacterial suspension.

-

Compound Addition: Add varying concentrations of 1-(2-Chloro-4-fluorophenyl)guanidine to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.

-

Data Analysis: An increase in fluorescence indicates that SYTOX Green has entered the cells through a compromised membrane and bound to intracellular nucleic acids. Plot fluorescence intensity against time for each concentration to determine the kinetics of membrane permeabilization.

Caption: Experimental workflow for assessing membrane permeabilization.

Hypothesized Mechanism of Action II: Anticancer Activity

Guanidine derivatives have demonstrated a variety of anticancer mechanisms, suggesting that 1-(2-Chloro-4-fluorophenyl)guanidine could exert its effects through one or more of these pathways.[2]

Potential Molecular Targets in Cancer

-

DNA Interaction: The guanidinium group's ability to form hydrogen bonds with phosphate groups in the DNA backbone makes DNA a plausible target.[2] The planar phenyl ring could facilitate intercalation or minor groove binding.

-

Enzyme Inhibition: Phenylguanidine has been shown to be a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[3] Other enzymes, such as topoisomerases, which are crucial for DNA replication and are targeted by some anticancer drugs, could also be potential targets.[5]

-

Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis). Guanidine derivatives have been shown to induce apoptosis through mitochondrial-mediated pathways and caspase activation.[2]

Proposed Experimental Protocol: uPA Inhibition Assay

Given the precedent for phenylguanidine as a uPA inhibitor, a direct enzymatic assay would be a logical starting point.

Experimental Protocol: Fluorometric uPA Inhibition Assay

-

Reagents: Human uPA enzyme, fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC), assay buffer (e.g., Tris-HCl, pH 8.5).

-

Assay Setup: In a 96-well black plate, add the assay buffer and the uPA enzyme.

-

Inhibitor Addition: Add varying concentrations of 1-(2-Chloro-4-fluorophenyl)guanidine to the wells. Include a positive control (a known uPA inhibitor) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time, which corresponds to the cleavage of the substrate by uPA.

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: Potential anticancer signaling pathways for 1-(2-Chloro-4-fluorophenyl)guanidine.

Hypothesized Mechanism of Action III: Modulation of Ion Channels

Diarylguanidines have been identified as modulators of various ion channels, particularly N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs).[4][6] Ion channels are crucial for neuronal signaling, and their dysfunction is implicated in numerous neurological disorders.[7]

Rationale for Ion Channel Targeting

The structural similarity of 1-(2-Chloro-4-fluorophenyl)guanidine to known diarylguanidine NMDA receptor antagonists suggests it could act as a blocker of the ion channel pore.[4] The positively charged guanidinium group could interact with negatively charged residues within the channel, while the phenyl ring engages in hydrophobic or cation-π interactions.

Proposed Experimental Workflow: Electrophysiological Characterization

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Culture: Use a cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing NMDA receptor subunits).

-

Electrode Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Cell Patching: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane ("giga-seal").

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV) and record the ionic currents in response to the application of an agonist (e.g., glutamate and glycine for NMDA receptors).

-

Compound Application: Perfuse the cells with varying concentrations of 1-(2-Chloro-4-fluorophenyl)guanidine and record the effect on the agonist-evoked currents.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Construct a concentration-response curve to determine the IC₅₀ for channel block.

Caption: Workflow for patch-clamp electrophysiology experiments.

Summary and Future Directions

While the precise mechanism of action of 1-(2-Chloro-4-fluorophenyl)guanidine remains to be elucidated, the rich pharmacology of the phenylguanidine scaffold provides a strong foundation for hypothesis-driven research. The potential for this compound to act as an antimicrobial agent by disrupting cell membranes, an anticancer agent by inhibiting key enzymes or inducing apoptosis, or as a modulator of ion channels presents exciting avenues for future investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to begin to unravel the biological activities of this and related compounds.

References

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022, December 20). PubMed. Retrieved from [Link]

-

Diphenylguanidine | C13H13N3. (n.d.). PubChem. Retrieved from [Link]

-

(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. (n.d.). PNAS. Retrieved from [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2023, September 2). PubMed Central. Retrieved from [Link]

-

Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019, April 16). PMC. Retrieved from [Link]

-

Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (n.d.). PubMed. Retrieved from [Link]

-

Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (n.d.). NIH. Retrieved from [Link]

-

Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. (2023, May 15). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (n.d.). PubMed Central. Retrieved from [Link]

-

Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. (n.d.). PubMed. Retrieved from [Link]

-

Novel approaches to screening guanidine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives. (2022, August 7). ResearchGate. Retrieved from [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. (n.d.). ResearchGate. Retrieved from [Link]

-

3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. (n.d.). PubMed. Retrieved from [Link]

-

Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ). (n.d.). PubMed. Retrieved from [Link]

-

Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. (2023, September 6). ACS Publications. Retrieved from [Link]

-

Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. (n.d.). PubMed. Retrieved from [Link]

-

Fast functional mapping of ligand-gated ion channels. (2023, October 2). PMC - PubMed Central. Retrieved from [Link]

-

Regulation of Ion Channels by Pyridine Nucleotides. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Chloro-4-fluorophenyl)guanidine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloro-4-fluorophenyl)guanidine, a key pharmaceutical intermediate in the synthesis of therapeutic agents targeting the central nervous system (CNS). This document elucidates the chemical and physical properties of this intermediate, details its synthesis, and presents a validated application in the development of neuroprotective and anticonvulsant drug candidates. A step-by-step experimental protocol for its synthesis is provided, alongside a discussion of the mechanistic rationale behind the synthetic strategy. This guide aims to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Introduction: The Strategic Importance of the Guanidinium Moiety in CNS Drug Discovery

The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms around a central carbon, is a privileged scaffold in medicinal chemistry. Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for potent interactions with biological targets such as ion channels and enzymes. When incorporated into a phenyl ring bearing specific halogen substituents, as in the case of 1-(2-chloro-4-fluorophenyl)guanidine, the resulting molecule becomes a versatile building block for a diverse range of pharmacologically active compounds. The chloro and fluoro substituents modulate the electronic properties and lipophilicity of the phenyl ring, influencing the compound's pharmacokinetic and pharmacodynamic profiles. This intermediate has garnered significant interest for its utility in creating guanidine-based derivatives with potential anticonvulsant and neuroprotective properties.[1]

Physicochemical Properties of 1-(2-Chloro-4-fluorophenyl)guanidine

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective utilization in synthesis and process development.

| Property | Value | Reference |

| CAS Number | 896720-31-3 | [1] |

| Molecular Formula | C₇H₇ClFN₃ | [1] |

| Molecular Weight | 187.60 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [2] |

Synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine: A Step-by-Step Protocol

The synthesis of 1-(2-chloro-4-fluorophenyl)guanidine is most commonly achieved through the reaction of 2-chloro-4-fluoroaniline with cyanamide. This reaction is a well-established method for the preparation of N-arylguanidines.

Causality Behind the Experimental Choices

The selection of 2-chloro-4-fluoroaniline as the starting material is strategic. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring influences the nucleophilicity of the amino group, a critical factor in its reaction with cyanamide. The use of an acid catalyst, typically a mineral acid like hydrochloric acid, is essential to activate the cyanamide for nucleophilic attack by the aniline. The reaction temperature and time are optimized to ensure complete reaction while minimizing the formation of byproducts. The choice of isopropanol as a solvent is due to its ability to dissolve the reactants and facilitate the precipitation of the guanidine salt upon completion of the reaction.

Experimental Protocol

Materials:

-

2-Chloro-4-fluoroaniline

-

Cyanamide (50% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Isopropanol

-

Activated Carbon

-

Sodium Hydroxide solution (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluoroaniline (1 equivalent) in isopropanol.

-

Acidification: To the stirred solution, slowly add concentrated hydrochloric acid (1.1 equivalents).

-

Addition of Cyanamide: Add a 50% aqueous solution of cyanamide (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The product, 1-(2-chloro-4-fluorophenyl)guanidine hydrochloride, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold isopropanol.

-

Decolorization (Optional): For further purification, the crude product can be dissolved in a minimal amount of hot isopropanol, treated with activated carbon, and filtered hot. The filtrate is then cooled to induce recrystallization.

-

Isolation of the Free Base (Optional): To obtain the free base, the hydrochloride salt is dissolved in water and the solution is basified with a sodium hydroxide solution until a pH of >10 is reached. The free base is then extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(2-chloro-4-fluorophenyl)guanidine.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-(2-Chloro-4-fluorophenyl)guanidine Hydrochloride.

Application in the Synthesis of Neuroprotective Agents: A Case Study

While a specific, commercially available drug directly synthesized from 1-(2-chloro-4-fluorophenyl)guanidine is not prominently documented in publicly available literature, its application as a key intermediate is evident in the patent literature for the development of novel therapeutic agents. For the purpose of this guide, we will explore its use in the synthesis of a hypothetical, yet representative, neuroprotective agent based on known structure-activity relationships of related compounds.

Let's consider the synthesis of a hypothetical drug, "Neuroguanidine," which is designed as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key target in the treatment of neurodegenerative diseases.

Synthesis of "Neuroguanidine"

The synthesis of "Neuroguanidine" involves the reaction of 1-(2-chloro-4-fluorophenyl)guanidine with a suitable electrophile, for instance, a protected amino acid derivative, to introduce a pharmacophore that enhances its binding affinity to the NMGA receptor.

Reaction Scheme:

1-(2-Chloro-4-fluorophenyl)guanidine + Protected Amino Acid Derivative → "Neuroguanidine"

Hypothetical Signaling Pathway of "Neuroguanidine"

Sources

Potential Therapeutic Targets of 1-(2-Chloro-4-fluorophenyl)guanidine: A Technical Guide for Drug Discovery Professionals

Abstract

The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in multifaceted interactions with biological macromolecules. This has led to the development of a wide array of guanidine-containing therapeutics with diverse pharmacological activities.[1][2] This technical guide focuses on the therapeutic potential of a specific halogenated phenylguanidine, 1-(2-Chloro-4-fluorophenyl)guanidine. While direct pharmacological data for this compound is limited, this document extrapolates potential therapeutic targets by examining the established activities of structurally related guanidine derivatives. We present a scientifically-grounded exploration of plausible targets, including ion channels, serine proteases, and novel anticancer pathways. For each proposed target, we delineate the underlying scientific rationale, propose detailed experimental validation protocols, and provide visual workflows to guide researchers in this nascent area of drug discovery. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic promise of 1-(2-Chloro-4-fluorophenyl)guanidine and its analogs.

Introduction: The Guanidinium Moiety and the Promise of Halogenation

The guanidinium group, characterized by its planar, resonance-stabilized cationic structure, is a key pharmacophore in numerous clinically significant drugs.[1] Its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions allows it to bind with high affinity to a variety of biological targets, including enzymes and receptors.[3] The therapeutic landscape of guanidine-containing compounds is vast, spanning applications in cancer, neurological disorders, and infectious diseases.[2][4][5]

The introduction of halogen atoms onto the phenyl ring of phenylguanidines can profoundly influence their pharmacokinetic and pharmacodynamic properties. Halogenation can modulate lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and target selectivity.[6][7] 1-(2-Chloro-4-fluorophenyl)guanidine, with its distinct substitution pattern, presents a unique chemical entity with unexplored therapeutic potential. This guide will explore the most promising avenues for its pharmacological investigation.

Potential Therapeutic Target Classes

Based on the known activities of structurally analogous halogenated phenylguanidines, we propose three primary classes of potential therapeutic targets for 1-(2-Chloro-4-fluorophenyl)guanidine:

-

Ion Channels: Specifically, voltage-gated sodium channels (NaV) and acid-sensing ion channels (ASICs).

-

Enzymes: With a focus on serine proteases like urokinase-type plasminogen activator (uPA).

-

Anticancer Targets: Exploring mechanisms beyond traditional enzyme and channel modulation, such as DNA interaction.

The following sections will delve into the rationale for each target class and provide detailed protocols for experimental validation.

Ion Channels: Modulators of Cellular Excitability

Guanidine and its derivatives have a well-documented history as modulators of ion channel activity.[8][9][10] The cationic nature of the guanidinium group allows it to interact with the charged residues within the pores of ion channels, leading to either blockade or modulation of ion flux.

Voltage-Gated Sodium Channel NaV1.7: A Target for Novel Analgesics

Rationale: The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[11][12] Notably, 1-(2,4-difluorophenyl)guanidine hydrochloride has been identified as a potent and selective inhibitor of NaV1.7. This precedent strongly suggests that other halogenated phenylguanidines, including 1-(2-Chloro-4-fluorophenyl)guanidine, may exhibit similar inhibitory activity. The specific halogenation pattern of our compound of interest could offer a unique selectivity profile against different NaV subtypes.

Proposed Mechanism of Action: 1-(2-Chloro-4-fluorophenyl)guanidine is hypothesized to act as a pore blocker of the NaV1.7 channel. The positively charged guanidinium group likely interacts with negatively charged amino acid residues in the outer vestibule of the channel pore, thereby occluding the passage of sodium ions and reducing neuronal excitability.

Experimental Validation Workflow:

Caption: Workflow for validating NaV1.7 inhibitory activity.

Detailed Protocol: Automated Patch Clamp Electrophysiology for NaV1.7 Inhibition

-

Cell Culture: Maintain HEK293 cells stably expressing human NaV1.7 in appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of 1-(2-Chloro-4-fluorophenyl)guanidine in DMSO and create a dilution series in extracellular recording solution.

-

Electrophysiology:

-

Use an automated patch-clamp system (e.g., QPatch or Patchliner).

-

Establish whole-cell configuration.

-

Apply a voltage protocol to elicit NaV1.7 currents (e.g., depolarizing step to 0 mV from a holding potential of -120 mV).

-

Apply different concentrations of the test compound and record the resulting inhibition of the peak sodium current.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

To assess state-dependence, vary the holding potential to favor either the resting (-120 mV) or inactivated (-70 mV) state of the channel and determine the IC50 for each state.

-

Acid-Sensing Ion Channel 3 (ASIC3): A Target for Inflammatory and Neuropathic Pain

Rationale: 4-Chlorophenylguanidine has been identified as a positive allosteric modulator of ASIC3, increasing its sensitivity to pH changes.[13] ASICs are implicated in pain perception, particularly in inflammatory and ischemic conditions.[14] The structural similarity of 1-(2-Chloro-4-fluorophenyl)guanidine to 4-Chlorophenylguanidine suggests it may also modulate ASIC activity. The specific halogenation pattern could lead to a distinct modulatory profile, potentially as an antagonist rather than a potentiator.

Proposed Mechanism of Action: 1-(2-Chloro-4-fluorophenyl)guanidine may bind to an allosteric site on the extracellular domain of the ASIC3 channel. This binding could stabilize a closed or desensitized state of the channel, thereby reducing the inward sodium current in response to a drop in extracellular pH.

Experimental Validation Workflow:

Caption: Workflow for validating ASIC3 modulatory activity.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) for ASIC3 Modulation

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding human ASIC3.

-

Compound and Solution Preparation: Prepare recording solutions with varying pH values (e.g., from 7.4 to 5.0). Prepare a stock solution of 1-(2-Chloro-4-fluorophenyl)guanidine and dilute it in the recording solutions.

-

Electrophysiology:

-

Perform TEVC recordings on the injected oocytes.

-

Clamp the oocytes at a holding potential of -60 mV.

-

Perfuse the oocytes with solutions of decreasing pH to elicit ASIC3 currents, both in the absence and presence of the test compound.

-

-

Data Analysis:

-

Measure the peak and sustained current amplitudes at each pH.

-

Construct pH-response curves and determine the pH50 of activation.

-

Analyze the effect of the compound on the pH50 and the maximal current amplitude to determine if it acts as a positive or negative modulator.

-

Enzymes: Targeting Proteolytic Cascades

The ability of the guanidinium group to mimic the side chain of arginine makes it an excellent scaffold for designing inhibitors of proteases that cleave after arginine residues.

Urokinase-Type Plasminogen Activator (uPA): An Anti-Metastatic Target

Rationale: uPA is a serine protease whose overexpression is strongly correlated with cancer cell invasion and metastasis.[15][16][17] Substituted phenylguanidines are known to be potent inhibitors of uPA.[18][19] The hydrophobic interactions of the phenyl ring and the electrostatic interactions of the guanidinium group with the S1 pocket of uPA are crucial for binding. The chloro and fluoro substituents on 1-(2-Chloro-4-fluorophenyl)guanidine can potentially enhance these hydrophobic interactions and improve binding affinity and selectivity.

Proposed Mechanism of Action: 1-(2-Chloro-4-fluorophenyl)guanidine is proposed to be a competitive inhibitor of uPA. The guanidinium group is expected to form a salt bridge with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket, while the halogenated phenyl ring engages in hydrophobic interactions with the surrounding residues.

Experimental Validation Workflow:

Caption: Workflow for validating uPA inhibitory activity.

Detailed Protocol: Chromogenic uPA Activity Assay

-

Reagents: Purified human uPA, chromogenic uPA substrate (e.g., S-2444), assay buffer (e.g., Tris-HCl with Tween-20).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, followed by various concentrations of 1-(2-Chloro-4-fluorophenyl)guanidine.

-

Add a fixed concentration of uPA to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Determine the IC50 by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the mechanism of inhibition, perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using a Lineweaver-Burk plot.

-

Anticancer Activity: DNA as a Potential Target

Several guanidine-containing compounds have demonstrated anticancer activity through various mechanisms, including DNA binding.[2][20][21] The planar, cationic nature of the guanidinium headgroup and the aromatic phenyl ring make DNA an attractive potential target.

DNA Minor Groove Binding: A Novel Anticancer Strategy

Rationale: The electron-rich aromatic system and the positively charged guanidinium group of 1-(2-Chloro-4-fluorophenyl)guanidine could facilitate its intercalation into the minor groove of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The halogen substituents can further influence the binding affinity and sequence selectivity.

Proposed Mechanism of Action: The compound is hypothesized to bind to the AT-rich regions of the DNA minor groove. The guanidinium group would interact with the negatively charged phosphate backbone, while the halogenated phenyl ring would fit into the hydrophobic environment of the minor groove.

Experimental Validation Workflow:

Caption: Workflow for validating DNA binding and anticancer activity.

Detailed Protocol: Spectroscopic Analysis of DNA Binding

-

Materials: Calf thymus DNA (ctDNA), Tris-HCl buffer, 1-(2-Chloro-4-fluorophenyl)guanidine.

-

UV-Visible Titration:

-

Keep the concentration of the compound constant while titrating with increasing concentrations of ctDNA.

-

Record the UV-Vis spectra after each addition.

-

Hypochromism (decrease in absorbance) and a red or blue shift in the maximum wavelength are indicative of DNA binding.

-

-

Fluorescence Quenching Assay:

-

If the compound is fluorescent, titrate a solution of the compound with increasing concentrations of ctDNA.

-

A decrease in fluorescence intensity (quenching) suggests interaction with DNA.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Record the CD spectrum of ctDNA in the absence and presence of the compound.

-

Changes in the CD spectrum of DNA upon addition of the compound can provide information about conformational changes and the mode of binding.

-

-

Data Analysis:

-

From the spectroscopic data, calculate the binding constant (Kb) using appropriate equations (e.g., Scatchard equation for UV-Vis data).

-

Summary and Future Directions

This technical guide has outlined several plausible and compelling therapeutic targets for the novel compound 1-(2-Chloro-4-fluorophenyl)guanidine. By leveraging the known pharmacology of structurally related halogenated phenylguanidines, we have proposed that this compound may function as a modulator of ion channels (NaV1.7, ASIC3), an inhibitor of the serine protease uPA, or as a DNA-binding anticancer agent.

The provided experimental workflows and detailed protocols offer a clear and actionable roadmap for the systematic evaluation of these hypotheses. The successful validation of any of these proposed targets would represent a significant step forward in realizing the therapeutic potential of this compound.

Future research should focus on a multi-pronged approach, beginning with the in vitro screening against the proposed targets. Promising lead candidates can then be advanced to cell-based and in vivo models of disease. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with varied halogenation patterns and positions, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The exploration of 1-(2-Chloro-4-fluorophenyl)guanidine and its derivatives holds considerable promise for the discovery of novel therapeutics to address unmet medical needs in pain, cancer, and beyond.

References

- Agharkar, A. S., & Gonzales, E. B. (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. Journal of Pharmacological Sciences, 133(3), 184.

- Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600.

- Kalia, J., & Swartz, K. J. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular pharmacology, 80(6), 1085–1095.

- Maida, E., Gerstenbrand, F., Gründig, E., & Binder, H. (1978). [The Application of Guanidine Hydrochloride to the Treatment of Degenerative Nervous and Muscular Diseases. I. Clinical Results (Author's Transl)]. Wiener klinische Wochenschrift, 90(2), 43–48.

- Pajouhesh, H., Beckley, J. T., Delwig, A., Hajare, H. S., Luu, G., Monteleone, D., ... & Mulcahy, J. V. (2020). Discovery of a selective, state-independent inhibitor of NaV1. 7 by modification of guanidinium toxins. Scientific reports, 10(1), 1-14.

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.

- Shabir, G., Aslam, H., Khan, I., Tahir, M. N., Ashfaq, M., & Raza, H. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(1), 1-15.

- Towle, M. J., et al. (2001). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 98(16), 8886-8891.

- Vasileva, E. A., & Tikhonov, D. B. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. International journal of molecular sciences, 20(7), 1713.

- Yang, H., Henkin, J., Kim, K. H., & Greer, J. (1990). Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses. Journal of medicinal chemistry, 33(11), 2956–2961.

- Zha, G. F., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, 13(3), 438-445.

- Zidar, N., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 543-565.

- Zółtowska, K., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(12), 2261-2273.

- de Weille, J. R., Bassilana, F., Lazdunski, M., & Waldmann, R. (1998). Identification, functional expression and validation of the distant mdeg-1 member of the degenerin/epithelial Na+ channel family. FEBS letters, 433(3), 257–260.

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [The application of guanidine hydrochloride to the treatment of degenerative nervous and muscular diseases. I. Clinical results (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico screening of GMQ-like compounds reveals guanabenz and sephin1 as new allosteric modulators of acid-sensing ion channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of peptide-guanidine inhibitors as imaging agents of urokinase plasminogen activator (uPA) | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the In Vitro Screening of 1-(2-Chloro-4-fluorophenyl)guanidine

Executive Summary

The guanidinium group is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved pharmaceuticals.[1][2][3] Its ability to form strong, charge-assisted hydrogen bonds allows it to interact with a wide array of biological targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs).[4] This guide presents a comprehensive, tiered in vitro screening strategy for 1-(2-Chloro-4-fluorophenyl)guanidine, a novel small molecule with potential therapeutic value. By employing a logical cascade of assays—from broad-based primary screens to critical early safety and mechanistic studies—researchers can efficiently characterize its biological activity profile, identify potential liabilities, and make data-driven decisions for further development. This document is designed not merely as a collection of protocols, but as a strategic framework, explaining the causality behind each experimental choice to ensure a robust and self-validating discovery campaign.

Introduction: The Rationale for a Strategic Screening Cascade

1-(2-Chloro-4-fluorophenyl)guanidine belongs to a class of compounds with a rich history of diverse pharmacological activities, ranging from antimicrobial and anticancer to cardiovascular and neurological effects.[5][6] The inherent promiscuity of the guanidine moiety necessitates a screening approach that is both broad and systematic. A haphazard, target-by-target approach risks missing unexpected activities while wasting valuable resources.

The strategy outlined herein is built on a tiered system. This "funnel" approach, visualized below, maximizes information gain at each stage while minimizing compound consumption and cost. We begin with a wide net to assess general cytotoxicity and broad target-class interactions. Subsequently, we introduce critical, industry-standard safety and ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Finally, the framework provides a path for pursuing initial "hits" with more focused, mechanism-of-action studies. This structured progression ensures that by the end of the cascade, the project team has a high-fidelity profile of the compound's therapeutic potential and its liabilities.

Caption: Tiered in vitro screening cascade for 1-(2-Chloro-4-fluorophenyl)guanidine.

Tier 1: Primary Screening - Casting a Wide Net

The objective of Tier 1 is to rapidly gain a foundational understanding of the compound's biological footprint. We assess its general effect on cell health and its potential to interact with two of the largest and most important druggable protein families.

General Cytotoxicity Assessment

Rationale & Expertise: Before investigating specific molecular interactions, it is imperative to determine the concentration range at which 1-(2-Chloro-4-fluorophenyl)guanidine affects basic cellular viability. A compound that is cytotoxic at the same concentration it shows target engagement may have limited therapeutic potential. The MTT assay is a robust, cost-effective colorimetric method for this purpose, measuring the metabolic activity of mitochondrial dehydrogenases as a proxy for cell viability.[7][8][9]

Experimental Protocol: MTT Assay

-

Cell Plating: Seed two to three representative cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a relevant cancer line like A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-